molecular formula C12H15N3O2 B12446768 Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate

Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate

Cat. No.: B12446768
M. Wt: 233.27 g/mol
InChI Key: CEKQJULIQOIEID-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C13H18N3O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate typically involves the reaction of 6-(cyanomethyl)pyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other carbamate derivatives may not be as effective .

Properties

IUPAC Name

tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQJULIQOIEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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